1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple chlorinated benzyl and phenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chlorinated benzyl and phenyl groups. Common reagents used in these reactions include chlorinated benzyl chlorides and phenyl hydrazines, which react under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzyl alcohols, while reduction may produce chlorinated benzylamines.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A related compound used in organic synthesis.
2,4-Dichlorophenol: Another chlorinated aromatic compound with different applications.
Uniqueness
1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of chlorinated benzyl and phenyl groups attached to a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H14Cl6N2 |
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Molecular Weight |
531.1 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H14Cl6N2/c1-12-22(13-3-6-17(25)20(28)8-13)30-31(11-15-2-5-16(24)10-19(15)27)23(12)14-4-7-18(26)21(29)9-14/h2-10H,11H2,1H3 |
InChI Key |
YZHHXDQCTIZZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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